molecular formula C15H11N5O B028968 N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide CAS No. 115931-01-6

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide

Cat. No.: B028968
CAS No.: 115931-01-6
M. Wt: 277.28 g/mol
InChI Key: HGCZTXQJFDPOKK-UHFFFAOYSA-N
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Description

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyano group at the 3-position of the pyrimidine ring and an acetamide substituent on the phenyl moiety.

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, often employing intermediates such as 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and aryl acetamides. Typical conditions include catalysts like Pd(OAc)2, ligands (e.g., BINAP), and bases (e.g., Cs2CO3) in dioxane or acetonitrile solvents . Post-reaction purification via prep-HPLC yields high-purity products (>97%) .

Properties

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZTXQJFDPOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433888
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115931-01-6
Record name Zaleplon desethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESESETHYLZALEPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

U.S. Pat. No. 4,626,538 Method

The foundational synthesis involves reacting 3-dimethylamino-1-(3-N-ethyl-N-acetylaminophenyl)-2-propen-1-one (1) with 3-aminopyrazole-4-carbonitrile (2) in acetic acid under reflux conditions (~120°C). While effective for small-scale production, this method faced limitations:

  • Yield : Initial yields averaged 76% due to side reactions at high temperatures.

  • Purity : Prolonged heating generated yellowish impurities, necessitating recrystallization.

  • Reaction Time : Completion required ~3 hours, hindering industrial scalability.

Improved Aqueous Acetic Acid Method (EP0776898A1)

Reaction Conditions Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature50°CMaximizes reaction rate
Reaction Time1.5 hoursMinimizes degradation
Water Content60–75% v/vEnhances crystallinity

Mechanism : Water reduces acetic acid’s polarity, favoring cyclocondensation of (1) and (2) into the pyrazolopyrimidine core. At 50°C, the reaction achieves 86.2% yield and 99.05% HPLC purity within 1.5 hours.

Impact of Water Content

Figure 1 (from EP0776898A1) demonstrates that water concentrations above 60% v/v suppress byproduct formation. For example, 75% water:

  • Yield Increase : From 76% (prior art) to 85%.

  • Color Improvement : Eliminates yellowish contaminants, yielding white crystals.

One-Step Industrial Synthesis (US20020072605A1)

Reaction Mechanism and Conditions

This method bypasses isolating intermediate (3) (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide):

  • Alkylation : (1) reacts with ethyl iodide and NaH in DMF at −10°C to 5°C.

  • Cyclocondensation : The crude mixture directly reacts with (2) in DMF/HCl (3N) at 25–35°C.

Key Advantages :

  • Time Savings : Eliminates 8–10 hours of intermediate purification.

  • Yield : 89–92% after recrystallization with 2-butanone.

  • Purity : 99.5% HPLC purity post-crystallization.

Solvent System and Scalability

The DMF/water ratio (0.3–1.5 v/v) ensures homogeneity while minimizing viscosity. Industrial trials using 7.6 L DMF produced 1.515 kg of crude product, demonstrating scalability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (Hours)Scalability
U.S. Pat. No.4,626,53876953.0Low
EP0776898A186.299.051.5High
US20020072605A19299.52.5Industrial

Critical Insights :

  • Temperature Sensitivity : Lower temperatures (25–70°C vs. 120°C) reduce energy costs and side reactions.

  • Solvent Choice : Aqueous acetic acid simplifies purification vs. DMF’s higher toxicity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo-pyrimidine core that is known for its bioactive properties. The presence of the cyanide group enhances its pharmacological profile by potentially increasing receptor affinity and selectivity.

Sleep Disorders

Zaleplon is primarily recognized for its use as a hypnotic agent , effective in treating insomnia. It acts on the GABA-A receptor complex, promoting sleep initiation and maintenance without significantly affecting sleep architecture. Clinical studies have shown that it can reduce sleep latency and improve overall sleep quality in patients with insomnia .

Neuropharmacology

Research indicates that Zaleplon may have neuroprotective properties. It has been studied for its potential effects on neurodegenerative diseases, where modulation of GABAergic activity could provide therapeutic benefits .

Anti-anxiety Effects

In addition to its hypnotic effects, Zaleplon has been investigated for its potential anxiolytic properties. Its ability to enhance GABAergic transmission may contribute to reduced anxiety levels in patients .

Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of Zaleplon in various populations:

  • A study published in Sleep Medicine demonstrated that Zaleplon effectively reduced sleep onset time in older adults with insomnia, showing a favorable side effect profile compared to traditional benzodiazepines .

Comparative Studies

Research comparing Zaleplon with other hypnotics (e.g., zolpidem) indicated that while both are effective, Zaleplon has a shorter half-life, making it preferable for patients who experience difficulty falling asleep but do not require prolonged sedation .

Comparison with Similar Compounds

Modifications on the Pyrimidine Core

Compound Name Substituents (Position) Molecular Weight Purity (%) Key Properties/Applications Reference ID
Target Compound 3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl 357.42 (calc) >97 GABAA modulation (potential)
N-{4-[(5-Methyl-3-phenyl)…}acetamide 5-Methyl, 3-phenyl 357.42 N/A Structural analog for receptor binding
DPA-714 4-(2-Fluoroethoxy)phenyl, 5,7-dimethyl 414.44 N/A TSPO ligand for neuroimaging
Indiplon 3-(Thiophene-2-carbonyl) 376.43 98 GABAA agonist (hypnotic)

Key Observations :

  • Methyl/Phenyl () : The 5-methyl and 3-phenyl groups increase hydrophobicity, likely affecting blood-brain barrier penetration.
  • Fluorine (DPA-714) : Fluorine substitution improves metabolic stability and enables <sup>18</sup>F radiolabeling for PET imaging .
  • Thiophene (Indiplon) : The thiophene-2-carbonyl group enhances receptor affinity, making indiplon clinically effective for insomnia .

Modifications on the Acetamide Side Chain

Compound Name Substituents on Acetamide Molecular Weight Key Properties Reference ID
Target Compound N-H (no alkylation) 357.42 Intermediate for zaleplon synthesis
Zaleplon N-Ethyl 305.34 FDA-approved sedative-hypnotic
Compound 2b () N-Methylpiperidinyl 433.2 (LCMS) Improved solubility via amine
Compound 2n () N-Methyl(oxetan-3-ylmethyl) N/A Enhanced metabolic stability

Key Observations :

  • N-H (Target Compound) : The absence of alkylation limits metabolic stability but serves as a precursor for zaleplon .
  • N-Ethyl (Zaleplon) : Ethyl substitution reduces first-pass metabolism, enhancing oral bioavailability .
  • N-Methylpiperidinyl (2b): The piperidine moiety improves aqueous solubility, critical for intravenous formulations .

Biological Activity

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide, also known as a derivative of zaleplon, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a broader class of pyrazolopyrimidines that exhibit various therapeutic effects, including sedative and anxiolytic properties. The following sections detail the synthesis, biological evaluation, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula of this compound is C15H11N5OC_{15}H_{11}N_{5}O with a molecular weight of 281.28 g/mol. Its structure features a cyanopyrazolo-pyrimidine moiety attached to a phenyl-acetamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H11N5O
Molecular Weight281.28 g/mol
IUPAC NameThis compound
CAS Number9993635

Pharmacological Effects

Research indicates that this compound exhibits notable sedative and anxiolytic effects. It acts primarily as a positive modulator of the GABA_A receptor, similar to other benzodiazepine-like compounds. This modulation enhances inhibitory neurotransmission in the central nervous system (CNS), leading to its calming effects.

Case Studies and Research Findings

  • Sedative and Anxiolytic Activity :
    • In a study assessing the sedative effects of various pyrazolopyrimidine derivatives, this compound demonstrated significant reduction in locomotor activity in animal models, indicating its potential as a sedative agent .
  • Anticonvulsant Properties :
    • Another research effort evaluated the anticonvulsant properties of this compound in models of induced seizures. The results indicated that it could effectively reduce seizure frequency and duration, suggesting potential utility in epilepsy treatment .
  • Neuroprotective Effects :
    • A recent study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to significantly increase cell viability in neuronal cultures exposed to oxidative agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
SedativeReduced locomotor activity
AnticonvulsantDecreased seizure frequency
NeuroprotectiveIncreased neuronal viability

Synthesis

The synthesis of this compound involves several steps starting from commercially available precursors. The process typically includes:

  • Formation of the pyrazolopyrimidine core through cyclization reactions.
  • Coupling reactions to attach the phenyl group.
  • Acetylation to form the final acetamide derivative.

This multi-step synthesis requires careful optimization to yield high purity and yield.

Q & A

Basic Research Question

  • Structural Characterization :
    • 1H/13C NMR for confirming substituent positions and regiochemistry .
    • LC-MS for molecular weight verification (e.g., m/z 305.33 for C₁₇H₁₅N₅O) .
  • Quantification :
    • HPLC with C18 columns and UV detection (λ = 254 nm) using acetonitrile/water gradients .
    • Multivariate Calibration Spectrophotometry for rapid analysis in pharmaceutical matrices .

Validation : Ensure linearity (R² > 0.999), LOD/LOQ (< 1 μg/mL), and recovery (98–102%) .

How does the structural configuration of this compound influence its binding to GABAₐ receptors?

Advanced Research Question
The pyrazolo[1,5-a]pyrimidine scaffold mimics benzodiazepine pharmacophores, with the 3-cyano group enhancing hydrogen bonding to α₁-subunit residues (e.g., His102). The acetamide moiety at the 7-phenyl position modulates selectivity over α₂/α₃ subtypes .

Q. Methodological Insight :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with GABAₐ (PDB: 6HUP).
  • Radioligand Displacement Assays : Compare IC₅₀ values against [³H]flumazenil in cortical neuron membranes .

How can researchers resolve discrepancies in reported receptor affinity data for this compound?

Advanced Research Question
Conflicting affinity values (e.g., GABAₐ vs. kinase targets) may arise from assay conditions (e.g., pH, co-solvents) or metabolite interference. Mitigation strategies:

Orthogonal Assays : Validate binding via electrophysiology (patch-clamp) and β-carboline competition assays .

Metabolite Profiling : Use LC-MS/MS to rule out interference from de-ethylated or oxidized derivatives .

Control Standardization : Normalize data to reference ligands (e.g., zolpidem for GABAₐ) .

What in vitro assays are recommended to evaluate its antiproliferative activity?

Basic Research Question

  • Kinase Inhibition : Screen against B-Raf V600E mutant using ADP-Glo™ kinase assays (IC₅₀ < 100 nM in A375 melanoma cells) .
  • Cell Viability : MTT assays in cancer lines (e.g., HCT-116, MDA-MB-231) with 72-hour exposure .
  • Selectivity Profiling : Counter-screen against non-target kinases (e.g., CDK2, EGFR) to assess off-target effects .

How can aqueous solubility be improved for in vivo pharmacokinetic studies?

Advanced Research Question

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .
  • Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes (1:2 molar ratio) to enhance solubility >10-fold .
  • Prodrug Design : Introduce phosphate or amino acid esters at the acetamide group for pH-dependent release .

What strategies are effective in identifying active metabolites during preclinical evaluation?

Advanced Research Question

Radiolabeling : Synthesize [¹⁸F] or [¹⁴C] isotopes via stannyl precursor reactions for tracking metabolic pathways .

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS for phase I/II metabolites .

In Vivo Correlation : Compare plasma and urine metabolite profiles after single-dose administration in Sprague-Dawley rats .

How can researchers optimize selectivity over off-target kinases in drug development?

Advanced Research Question

  • SAR Analysis : Modify the pyrimidine 5-position (e.g., cyclopropylamino or methyl groups) to sterically hinder off-target binding .
  • Crystallography : Co-crystallize with CSNK2A or B-Raf kinases to identify critical hinge-region interactions (e.g., Glu81 in CSNK2A) .
  • Alanine Scanning Mutagenesis : Test binding affinity against kinase mutants (e.g., B-Raf D594V) to assess resistance profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Reactant of Route 2
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N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide

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